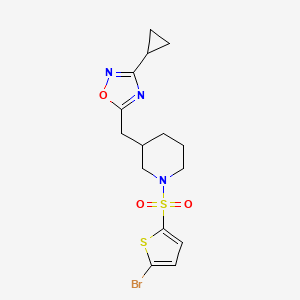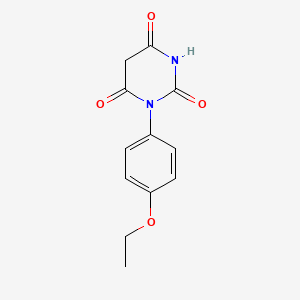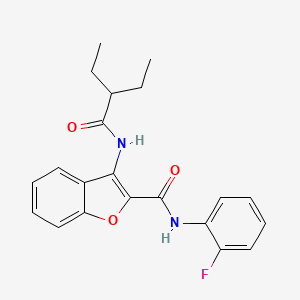
8-(3-Hydroxypropylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-(3-Hydroxypropylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione” is a purine derivative. Purines are biologically significant molecules found in many organisms. They are part of the structure of nucleotides, which are the building blocks of DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound would be based on the purine structure, which is a two-ring structure composed of a six-membered pyrimidine ring fused to a five-membered imidazole ring. The 3-hydroxypropylsulfanyl and pentyl groups would be attached at the 8 and 7 positions of the purine structure, respectively .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents present. The purine ring is aromatic and relatively stable, but the 3-hydroxypropylsulfanyl and pentyl groups could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and charge distribution would influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Compounds with alkyl-substituted and sulfanyl modifications, such as those in the study of aromatase inhibitors, have been synthesized and evaluated for their potential in inhibiting estrogen biosynthesis, which is crucial in the treatment of hormone-dependent breast cancer. Such studies underscore the importance of structural modifications in enhancing biological activity, a principle that could apply to the research and development of 8-(3-Hydroxypropylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione for therapeutic applications (Hartmann & Batzl, 1986).
Growth Stimulation in Agriculture
Alkylation reactions and the synthesis of compounds with specific sulfanyl groups have shown potential in stimulating the growth of sunflower seedlings, indicating the relevance of such chemical modifications in agricultural science. This application suggests that similar compounds, including 8-(3-Hydroxypropylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione, could be explored for their agrochemical properties to enhance plant growth and productivity (Buryi et al., 2019).
Chemical Transformations and Structural Analysis
Research into the synthesis and characterisation of Schiff bases derived from similar dihydropyridine derivatives, as well as their reaction mechanisms, provides insights into the chemical versatility and potential applications of these compounds in material science, catalysis, and as intermediates in organic synthesis. Such studies can guide the functionalization of 8-(3-Hydroxypropylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione for specific scientific applications (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Metabolic and Pharmacokinetic Studies
The investigation of the metabolism of structurally related compounds, including the identification of urinary metabolites via mass spectrometric techniques, is crucial in the pharmacokinetics and toxicology fields. Understanding how similar compounds are metabolized in the body can provide essential information for developing new drugs or chemicals with improved safety profiles and efficacy (Kohler et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
8-(3-hydroxypropylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-3-4-5-7-18-10-11(15-14(18)22-9-6-8-19)17(2)13(21)16-12(10)20/h19H,3-9H2,1-2H3,(H,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPISLYHRPGJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCCCO)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((3-hydroxypropyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-amino-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2996203.png)



![Ethyl 2,4-dioxo-3-phenyl-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2996211.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2996212.png)
![1-(3-chloro-4-methylphenyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2996213.png)
![2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2996214.png)



![Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2996223.png)
![6-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2996224.png)
![5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2996225.png)